molecular formula C10H15N3O2 B1347154 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione CAS No. 6702-72-3

6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1347154
CAS RN: 6702-72-3
M. Wt: 209.24 g/mol
InChI Key: BLMAMCMBWRAEOF-UHFFFAOYSA-N
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Description

“6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” is a chemical compound . It is a type of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analog, which are types of bicyclic [6 + 6] systems .


Synthesis Analysis

The synthesis of this compound involves various methods . The main sections of the synthesis include the reactivities of the substituents linked to the ring carbon and nitrogen atoms . A discussion demonstrating the proposed mechanisms of unexpected synthetic routes is also part of the synthesis analysis .


Molecular Structure Analysis

The molecular structure of “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” is complex and involves various elements .


Chemical Reactions Analysis

The chemical reactions involving “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” are diverse and involve various other compounds . The reactions are influenced by the reactivities of the substituents linked to the ring carbon and nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” are not explicitly mentioned in the retrieved papers .

Scientific Research Applications

Synthesis Methods

The synthesis of pyrimidine derivatives, including compounds similar to 6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione, often involves methods that allow for the introduction of various substituents linked to the ring carbon and nitrogen atoms. These methods are crucial for creating a diverse range of compounds with potential applications in pharmaceuticals and materials science .

Reactivity of Substituents

The reactivity of substituents attached to the pyrimidine ring can significantly influence the biological activity of these compounds. Research into the reactivity can lead to the development of more potent derivatives with enhanced properties for specific applications .

Biological Applications

Pyrimidine derivatives are known for their biological applications, particularly in the development of targeted kinase inhibitors (TKIs). These compounds can be designed to selectively inhibit specific enzymes involved in disease processes, making them valuable in therapeutic research .

Anti-inflammatory Activities

Some pyrimidine derivatives have shown promise in anti-inflammatory activities. By studying the structure-activity relationship, researchers can enhance the potency of these compounds against specific inflammatory markers, such as IL-6-stimulated STAT3 suppression .

Targeted Kinase Inhibition

The pursuit of more potent and effective TKIs continues with the synthesis of new pyrimidine derivatives. These compounds are often evaluated for their ability to inhibit kinases involved in cancer and other diseases .

Mechanistic Studies

Unexpected synthetic routes can arise during the synthesis of pyrimidine derivatives. Mechanistic studies are important to understand these processes, which can lead to the discovery of new synthetic methods or unexpected biological activities .

Safety And Hazards

The safety and hazards associated with “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” are not explicitly mentioned in the retrieved papers .

Future Directions

The future directions for the study and application of “6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione” are not explicitly mentioned in the retrieved papers .

properties

IUPAC Name

6-(cyclohexylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c14-9-6-8(12-10(15)13-9)11-7-4-2-1-3-5-7/h6-7H,1-5H2,(H3,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMAMCMBWRAEOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70308964
Record name 6-(Cyclohexylamino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47194868
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-(cyclohexylamino)pyrimidine-2,4(1H,3H)-dione

CAS RN

6702-72-3
Record name NSC210490
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210490
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Cyclohexylamino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70308964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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